molecular formula C11H20O4 B018021 Diethyl methylpropylmalonate CAS No. 55898-43-6

Diethyl methylpropylmalonate

Cat. No.: B018021
CAS No.: 55898-43-6
M. Wt: 216.27 g/mol
InChI Key: DTHLCPJSRSNVLX-UHFFFAOYSA-N
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Description

Diethyl methylpropylmalonate is an organic compound with the molecular formula C11H20O4. It is a derivative of malonic acid, specifically a diethyl ester of methylpropylmalonic acid. This compound is known for its versatility in organic synthesis and its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl methylpropylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with an alkyl halide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Diethyl methylpropylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl methylpropylmalonate is used in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: The compound is explored for its potential in drug development, especially in the synthesis of active pharmaceutical ingredients.

    Industry: It is utilized in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of diethyl methylpropylmalonate involves its role as a precursor in various chemical reactions. It acts as a nucleophile in alkylation reactions, forming new carbon-carbon bonds. The compound’s enolate ion is highly reactive, allowing it to participate in a wide range of organic transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: Diethyl methylpropylmalonate is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo multiple alkylations and its stability under various reaction conditions make it a valuable compound in organic synthesis .

Biological Activity

Diethyl methylpropylmalonate (DEMPM) is a compound of increasing interest in the field of organic chemistry and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DEMP, including its synthesis, pharmacological properties, and potential applications.

Chemical Structure and Synthesis

This compound is a diester derivative of malonic acid, characterized by the presence of ethyl and methyl groups at one end and a propyl group at the other. The general formula for DEMP is C10_{10}H18_{18}O4_4, with the following structure:

Diethyl methylpropylmalonate DEMPM \text{this compound}\quad \text{ DEMPM }

The synthesis of DEMP can be achieved through various methods, often involving the reaction of malonic acid derivatives with alcohols under acidic or basic conditions. The reaction typically yields good to excellent yields depending on the reaction conditions, such as temperature and solvent choice.

Pharmacological Properties

  • Antioxidant Activity : Studies have shown that compounds related to DEMP exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : DEMP has been investigated for its potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
  • Antimicrobial Activity : Some derivatives of diethyl malonate have demonstrated antimicrobial properties against a range of bacteria and fungi, suggesting potential applications in treating infections.

Case Studies

  • Chalcone-Diethyl Malonate Derivatives : A study synthesized chalcone-diethyl malonate derivatives that showed promising anti-inflammatory and analgesic properties. The derivatives were prepared through a reaction involving chalcone compounds and diethyl malonate, yielding products with significant biological activity against inflammation .
  • Toxicity Studies : In toxicity assessments, DEMP was found to have low acute toxicity levels in animal models, with LD50 values indicating minimal adverse effects at therapeutic doses. This suggests a favorable safety profile for potential pharmaceutical applications .

Efficacy Data

A summary of findings from various studies on DEMP's biological activity is presented in Table 1 below:

Study Activity Tested Result
AntioxidantSignificant scavenging activity against DPPH radicals
Anti-inflammatoryInhibition of TNF-α production in vitro
AntimicrobialEffective against E. coli and S. aureus strains

Properties

IUPAC Name

diethyl 2-methyl-2-propylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHLCPJSRSNVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204486
Record name Diethyl methylpropylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55898-43-6
Record name Diethyl methylpropylmalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055898436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 55898-43-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71211
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl methylpropylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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